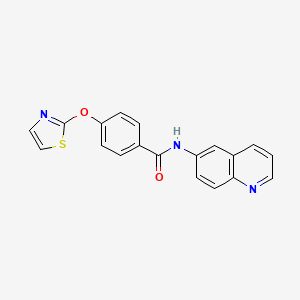

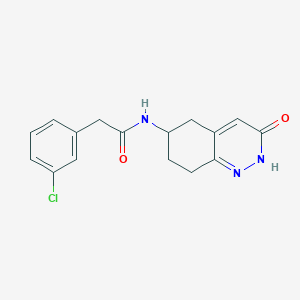

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TFMPU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and is a potent inhibitor of protein kinase C (PKC).

Aplicaciones Científicas De Investigación

Dimerization and Supramolecular Chemistry

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea demonstrates potential in supramolecular chemistry, particularly in dimerization processes. Ureidopyrimidones, closely related to this compound, show strong dimerization via hydrogen bonding in both solid state and solution, highlighting their use as building blocks in supramolecular chemistry due to their high dimerization constant (Beijer et al., 1998).

Anticancer Research

Compounds structurally similar to 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea have shown significant antiproliferative effects on various cancer cell lines. The diaryl ureas, like the one , have been synthesized and evaluated for their effectiveness against cancer cell lines, indicating their potential as anticancer agents (Jian Feng et al., 2020).

Carbonyl Dication Equivalent in Organic Synthesis

Research has explored the use of similar compounds as carbonyl dication equivalents in organic synthesis. N,N'-dimethoxy-N,N'-dimethylurea, for example, has been synthesized and used in this capacity, indicating potential applications in synthetic organic chemistry (Whipple & Reich, 1991).

Masked Isocyanates in Organic Chemistry

Hindered ureas, akin to the compound , act as masked isocyanates. They have been shown to undergo efficient substitution reactions with various nucleophiles under neutral conditions, a trait that could be valuable in the synthesis of complex organic molecules (Hutchby et al., 2009).

Corrosion Inhibition

Urea derivatives, similar in structure to 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. This suggests potential applications in industrial processes and materials preservation (Mistry et al., 2011).

Interaction with Fluoride Ions

There's research indicating that compounds similar to 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea interact with fluoride ions. Such interactions can lead to proton transfer, which has implications in chemistry and materials science (Boiocchi et al., 2004).

Structural Studies in Crystallography

Urea derivatives have been studied for their crystal structures, providing insights into molecular conformations and interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Rao et al., 2010).

Environmental Monitoring

Some urea derivatives are used in the development of assays for monitoring environmental contaminants, such as pesticides in water. This suggests potential applications of similar compounds in environmental science and public health (Katmeh et al., 1994).

Propiedades

IUPAC Name |

1-(2,3-dimethoxy-2-methylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O3/c1-13(22-3,9-21-2)8-18-12(20)19-11-7-5-4-6-10(11)14(15,16)17/h4-7H,8-9H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKIASSFGYZHOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)

![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)

![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)